molecular formula C23H28O B11998666 1,3-Bis-(4-tert-butyl-phenyl)-propenone

1,3-Bis-(4-tert-butyl-phenyl)-propenone

Cat. No.: B11998666
M. Wt: 320.5 g/mol
InChI Key: DLTLJPHIQGOXIB-CXUHLZMHSA-N
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Description

1,3-Bis-(4-tert-butyl-phenyl)-propenone is an organic compound known for its unique structural properties and applications in various fields It is characterized by the presence of two tert-butylphenyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis-(4-tert-butyl-phenyl)-propenone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-tert-butylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-(4-tert-butyl-phenyl)-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,3-Bis-(4-tert-butyl-phenyl)-propenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,3-Bis-(4-tert-butyl-phenyl)-propenone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis-(4-methyl-phenyl)-propenone: Similar structure but with methyl groups instead of tert-butyl groups.

    1,3-Bis-(4-ethyl-phenyl)-propenone: Contains ethyl groups instead of tert-butyl groups.

Uniqueness

1,3-Bis-(4-tert-butyl-phenyl)-propenone is unique due to the bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and physical properties. This makes it particularly useful in applications requiring specific spatial configurations and stability.

Properties

Molecular Formula

C23H28O

Molecular Weight

320.5 g/mol

IUPAC Name

(E)-1,3-bis(4-tert-butylphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H28O/c1-22(2,3)19-12-7-17(8-13-19)9-16-21(24)18-10-14-20(15-11-18)23(4,5)6/h7-16H,1-6H3/b16-9+

InChI Key

DLTLJPHIQGOXIB-CXUHLZMHSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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